Xenon tetrafluoride
CAS No.: 13709-61-0
Cat. No.: VC8430960
Molecular Formula: F4Xe
Molecular Weight: 207.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13709-61-0 |
|---|---|
| Molecular Formula | F4Xe |
| Molecular Weight | 207.29 g/mol |
| IUPAC Name | tetrafluoroxenon |
| Standard InChI | InChI=1S/F4Xe/c1-5(2,3)4 |
| Standard InChI Key | RPSSQXXJRBEGEE-UHFFFAOYSA-N |
| SMILES | F[Xe](F)(F)F |
| Canonical SMILES | F[Xe](F)(F)F |
Introduction
Discovery and Historical Context
The discovery of xenon tetrafluoride in 1963 marked a paradigm shift in inorganic chemistry, challenging the long-held belief that noble gases were entirely inert. Prior to this breakthrough, xenon and other Group 18 elements were considered chemically unreactive due to their complete valence electron shells. The successful synthesis of XeF₄ through the direct combination of xenon and fluorine at elevated temperatures demonstrated that under extreme conditions, noble gases could form stable compounds. This finding catalyzed a new era of research into noble gas chemistry, leading to the subsequent discovery of xenon hexafluoride (XeF₆) and various xenon-oxygen compounds.
Early synthesis methods involved heating xenon and fluorine in a 1:5 molar ratio within nickel reactors at 400°C . These experiments revealed the delicate equilibrium between XeF₂, XeF₄, and XeF₆, with temperature and fluorine concentration dictating the dominant product . The Argonne National Laboratory group played a pivotal role in characterizing these reactions, establishing the foundational thermodynamic parameters for xenon fluoride formation .
Chemical and Physical Properties
XeF₄ exhibits distinct physical and chemical characteristics that underscore its reactivity and stability profile:
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 207.284 g/mol | |
| Melting Point | 117°C (sublimes) | |
| Density | 4.040 g/cm³ (solid) | |
| Solubility | Reacts violently with water | |
| Crystal System | Monoclinic |
The compound’s sublimation behavior at relatively low temperatures facilitates purification through fractional sublimation, a critical step in obtaining high-purity samples . Its low volatility compared to XeF₂ and XeF₆ allows for selective separation under controlled thermal conditions .
Chemical Stability
XeF₄ demonstrates remarkable thermal stability in anhydrous environments but undergoes rapid hydrolysis in the presence of moisture:
This exothermic reaction necessitates strict moisture-free handling protocols, particularly in industrial applications .
Synthesis and Production Methods
Thermal Synthesis
The classical method involves heating xenon and fluorine (1:5 molar ratio) in nickel or Monel reactors at 400°C and 6 atm initial pressure . Nickel acts as a passivation layer against fluorine corrosion rather than a catalyst . The reaction’s exothermic nature () requires precise temperature control to prevent over-fluorination to XeF₆. Post-synthesis purification employs fractional sublimation, exploiting XeF₄’s lower volatility compared to XeF₂ .
Photochemical and Alternative Routes
γ-irradiation or UV-exposure of xenon-fluorine mixtures in hydrogen fluoride solvents containing catalytic oxygen enables selective XeF₄ synthesis . These methods minimize side-product formation by avoiding the high temperatures that favor XeF₆. A notable advancement involves the reaction of dioxygen difluoride (O₂F₂) with xenon at low pressures, yielding XeF₄ with 99% purity :
Structural Characteristics and Bonding
Molecular Geometry
X-ray crystallography and neutron diffraction studies confirm XeF₄’s square planar geometry ( symmetry) . The xenon atom occupies the center, bonded to four fluorine atoms in a planar arrangement with two lone electron pairs occupying axial positions . This structure aligns with VSEPR theory predictions for a molecule with six electron domains (four bonds + two lone pairs).
Bonding Analysis
The bonding in XeF₄ involves sp³d² hybridization of xenon’s valence orbitals. Molecular orbital theory suggests delocalized bonding through three-center, four-electron (3c-4e) interactions, a hallmark of hypervalent compounds . The Xe-F bond length measures 1.95 Å, with bond angles of 90° between adjacent fluorine atoms .
Chemical Reactivity and Decomposition Pathways
Hydrolysis and Oxidizing Behavior
XeF₄’s strong oxidizing capacity manifests in its violent reaction with water, producing xenon gas, oxygen, and hydrofluoric acid . This reactivity underpins its use in fluorination reactions, where it transfers fluorine atoms to organic and inorganic substrates. For example, reaction with sulfur yields sulfur tetrafluoride:
Redox Equilibria
Under controlled conditions, XeF₄ participates in reversible redox reactions. When heated with excess xenon gas, it reduces to XeF₂ :
This equilibrium forms the basis for purification techniques that remove XeF₄ impurities from XeF₂ stocks .
Applications and Technological Relevance
Semiconductor Manufacturing
High-purity XeF₄ serves as a selective etchant for silicon and silicon dioxide in microelectromechanical systems (MEMS) . Its gas-phase etching capability enables anisotropic patterning with sub-micron precision, critical for advanced semiconductor devices .
Nuclear Fuel Processing
The compound’s strong fluorinating ability facilitates uranium hexafluoride (UF₆) production in nuclear fuel cycles. XeF₄ reacts with uranium dioxide at elevated temperatures:
Synthetic Precursor
XeF₄ acts as a starting material for xenon(VI) compounds, including XeO₃ and xenon oxytetrafluoride (XeOF₄) . These derivatives find use in specialized oxidation reactions and as ligands in coordination chemistry.
Purification Techniques and Challenges
Fractional Sublimation
Industrial-scale purification exploits differences in volatility among xenon fluorides. XeF₄’s relatively low vapor pressure at 25°C (0.6 torr) allows its separation from more volatile XeF₂ (vapor pressure: 3.2 torr) via controlled sublimation .
Chemical Purification
Reductive purification methods convert residual XeF₄ in XeF₂ stocks using xenon gas at 300°C :
This process achieves XeF₂ purity exceeding 99.9%, essential for electronics applications .
Recent Advances and Research Directions
Low-Pressure Synthesis
Recent innovations employ hot-wire reactors to synthesize XeF₄ at reduced pressures (1–5 atm), enhancing safety and scalability . These systems utilize resistively heated filaments (1,200–1,500°C) to dissociate F₂ molecules, accelerating xenon fluorination .
Computational Modeling
Density functional theory (DFT) studies have elucidated reaction pathways for XeF₄ formation, identifying transition states and activation energies . These models guide the design of energy-efficient synthesis protocols.
Environmental Applications
Ongoing research explores XeF₄’s potential in perfluorocarbon degradation. Preliminary studies indicate its ability to cleave C-F bonds in persistent environmental pollutants like CF₄ .
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